3-Bromo-4-cyano-2-formylbenzoic acid 3-Bromo-4-cyano-2-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1807023-16-0
VCID: VC2776236
InChI: InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14)
SMILES: C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O
Molecular Formula: C9H4BrNO3
Molecular Weight: 254.04 g/mol

3-Bromo-4-cyano-2-formylbenzoic acid

CAS No.: 1807023-16-0

VCID: VC2776236

Molecular Formula: C9H4BrNO3

Molecular Weight: 254.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-cyano-2-formylbenzoic acid - 1807023-16-0

Description

3-Bromo-4-cyano-2-formylbenzoic acid is a complex organic compound with a molecular formula of C₉H₄BrNO₃ and a molecular weight of approximately 254.04 g/mol . It is a derivative of benzoic acid, featuring a unique combination of functional groups: a bromine atom, a cyano group, and a formyl group. These functional groups contribute to its reactivity and versatility in various chemical applications, particularly in synthetic organic chemistry and medicinal research.

Synthesis

The synthesis of 3-Bromo-4-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. The process begins with the bromination of a suitable benzoic acid derivative using bromine or N-bromosuccinimide in the presence of a catalyst. This is followed by a nucleophilic substitution to introduce the cyano group and finally a formylation step using reagents like formic acid or formyl chloride under acidic conditions.

Applications

This compound serves as a versatile building block in various scientific fields due to its unique combination of functional groups. It is particularly valuable in drug development and biochemical research, where its reactivity allows it to participate in a wide range of chemical reactions.

Analytical Methods

For structural confirmation and purity assessment, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used. These techniques provide detailed information about the molecular structure and help in identifying impurities.

Research Findings

Recent research highlights the potential of 3-Bromo-4-cyano-2-formylbenzoic acid in advanced chemical synthesis techniques, including continuous flow chemistry. This method enhances efficiency and scalability by allowing precise control over reaction conditions, leading to higher yields and improved safety profiles.

CAS No. 1807023-16-0
Product Name 3-Bromo-4-cyano-2-formylbenzoic acid
Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
IUPAC Name 3-bromo-4-cyano-2-formylbenzoic acid
Standard InChI InChI=1S/C9H4BrNO3/c10-8-5(3-11)1-2-6(9(13)14)7(8)4-12/h1-2,4H,(H,13,14)
Standard InChIKey JCSSKTIXWRYFHA-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O
Canonical SMILES C1=CC(=C(C(=C1C#N)Br)C=O)C(=O)O
PubChem Compound 130820530
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator